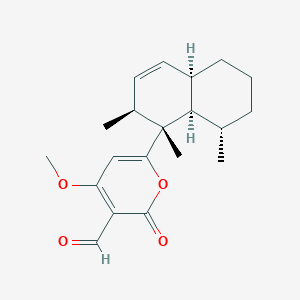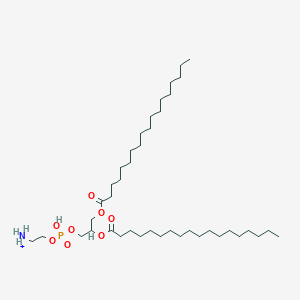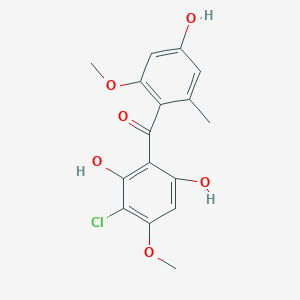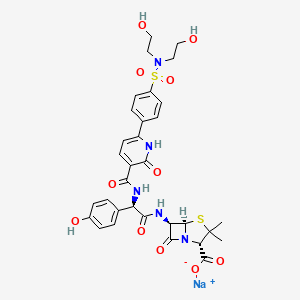
Piridicillin Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piridicillin sodium is a semi-synthetic penicillin derivative known for its broad-spectrum antibacterial activity. It is particularly effective against gram-positive cocci and gram-negative bacilli, although it is not effective against penicillin G-resistant Staphylococcus aureus . This compound has shown greater in-vitro activity compared to other penicillins like piperacillin, azlocillin, and ticarcillin against Pseudomonas aeruginosa .
Vorbereitungsmethoden
The synthesis of piridicillin sodium involves several steps. One common method starts with the reaction of sodium 4-acetylbenzenesulfonate with thionyl chloride in the presence of dimethylformamide to produce 4-acetylbenzenesulfonyl chloride. This intermediate is then condensed with diethanolamine in water to form 4-acetyl-N,N-bis(2-hydroxyethyl)benzenesulfonamide . The final product, this compound, is obtained through further chemical modifications and purification processes.
Analyse Chemischer Reaktionen
Piridicillin sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
Piridicillin sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of penicillin derivatives.
Biology: It is employed in microbiological studies to understand bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by Pseudomonas aeruginosa.
Industry: It is used in the development of new antibacterial agents and formulations
Wirkmechanismus
Piridicillin sodium exerts its antibacterial effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The primary molecular targets are the PBPs, which are essential for maintaining the integrity of the bacterial cell wall .
Vergleich Mit ähnlichen Verbindungen
Piridicillin sodium is similar to other penicillin derivatives such as piperacillin, azlocillin, and ticarcillin. it is unique in its higher in-vitro activity against Pseudomonas aeruginosa compared to these other compounds . Similar compounds include:
Piperacillin: Another broad-spectrum penicillin used to treat various bacterial infections.
Azlocillin: Known for its activity against gram-negative bacteria.
Ticarcillin: Often used in combination with clavulanic acid to treat resistant bacterial infections.
This compound stands out due to its enhanced activity against specific bacterial strains, making it a valuable compound in both research and clinical settings.
Eigenschaften
CAS-Nummer |
69402-03-5 |
|---|---|
Molekularformel |
C32H34N5NaO11S2 |
Molekulargewicht |
751.8 g/mol |
IUPAC-Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-[[6-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C32H35N5O11S2.Na/c1-32(2)25(31(45)46)37-29(44)24(30(37)49-32)35-28(43)23(18-3-7-19(40)8-4-18)34-27(42)21-11-12-22(33-26(21)41)17-5-9-20(10-6-17)50(47,48)36(13-15-38)14-16-39;/h3-12,23-25,30,38-40H,13-16H2,1-2H3,(H,33,41)(H,34,42)(H,35,43)(H,45,46);/q;+1/p-1/t23-,24-,25+,30-;/m1./s1 |
InChI-Schlüssel |
CHEUORCVUSORLI-BQZVOSRDSA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C4=CC=C(NC4=O)C5=CC=C(C=C5)S(=O)(=O)N(CCO)CCO)C(=O)[O-])C.[Na+] |
Synonyme |
CI 867 CI867 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




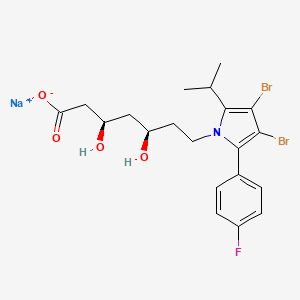
![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1262083.png)
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1262084.png)
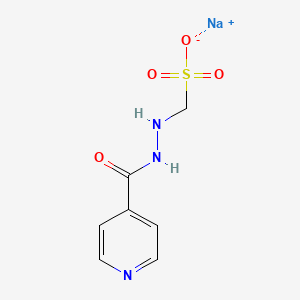
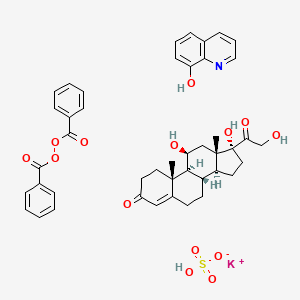
![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)

